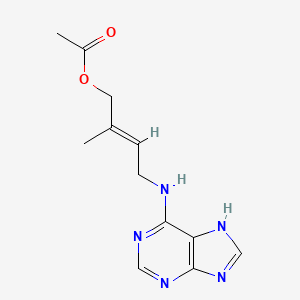

trans-Zeatin-O-acetyl

説明

Contextualizing trans-Zeatin (B1683218) within Plant Hormone Biology

Cytokinins are a class of plant-specific hormones that are fundamental to the regulation of cell division and differentiation. numberanalytics.com First discovered in the 1950s as factors that promote cell division (cytokinesis), they are adenine (B156593) derivatives with a side chain at the N6-position. fu-berlin.de The structure of this side chain significantly influences the biological activity of the cytokinin. fu-berlin.de

Based on the structure of the N6-substituent, cytokinins are broadly classified into two main groups: isoprenoid and aromatic cytokinins. fu-berlin.deplant-biology.com Isoprenoid cytokinins, the most abundant class, are characterized by an isoprene-derived side chain and include well-known members like isopentenyladenine (iP) and zeatin (Z). fu-berlin.deplant-biology.com Aromatic cytokinins, on the other hand, possess an aromatic side chain. plant-biology.com

trans-Zeatin, a naturally occurring cytokinin, was first isolated from immature maize kernels. fu-berlin.de It is a key regulator of numerous developmental processes in plants, including root and shoot growth, leaf senescence, and responses to environmental stresses. gdcollegebegusarai.comresearchgate.net The biosynthesis of trans-zeatin primarily occurs through the methylerythritol phosphate (B84403) (MEP) pathway. plant-biology.com This involves the initial step of isopentenyltransferase (IPT) enzymes catalyzing the attachment of an isopentenyl group to adenosine (B11128) phosphates (AMP, ADP, or ATP). fu-berlin.denih.gov Subsequent hydroxylation of the isopentenyl side chain by cytochrome P450 monooxygenases leads to the formation of trans-zeatin. oup.comgenome.jp

Overview of Cytokinin Metabolic Diversity and Conjugation Forms

The biological activity of cytokinins is tightly regulated through a complex network of metabolic processes including biosynthesis, interconversion, and degradation. fu-berlin.de A key aspect of this regulation is the formation of cytokinin conjugates, where the cytokinin molecule is linked to other chemical groups. nih.gov This conjugation can either be a reversible process, creating storage forms that can be reactivated, or an irreversible inactivation. nih.gov

Cytokinins can be conjugated with various molecules, most commonly glucose, but also xylose and amino acids like alanine (B10760859). gdcollegebegusarai.comoup.com These conjugations can occur at different positions on the purine (B94841) ring (N3, N7, or N9) or on the side chain. fu-berlin.de

N-glucosides: Conjugation of glucose to the N3, N7, or N9 positions of the adenine ring generally leads to inactive forms. gdcollegebegusarai.com While N7- and N9-glucosides are typically considered irreversibly inactivated, some N3-glucosides can be hydrolyzed back to the active form. fu-berlin.denih.gov

O-glucosides: The hydroxyl group on the side chain of zeatin can be glycosylated to form O-glucosides. fu-berlin.de These O-conjugates, such as trans-Zeatin-O-glucoside, are biologically inactive but can be readily hydrolyzed by β-glucosidases to release the active cytokinin. fu-berlin.deoup.com This makes them important storage forms. nih.gov

Ribosides and Ribotides: The attachment of a ribose or ribose-5'-phosphate to the N9 position forms ribosides and ribotides, respectively. These forms generally have lower biological activity than the free base and are thought to be important for transport within the plant. fu-berlin.de

The various forms of cytokinin conjugates play distinct roles in regulating the availability of active cytokinins for developmental processes.

| Conjugation Type | Position of Attachment | Biological Activity | Reversibility | Primary Function |

| N-glucosides | N3, N7, N9 of adenine ring | Inactive | Generally irreversible (N7, N9) | Inactivation |

| O-glucosides | Hydroxyl group of side chain | Inactive | Reversible | Storage |

| Ribosides | N9 of adenine ring | Low activity | Reversible | Transport |

| Ribotides | N9 of adenine ring | Low activity | Reversible | Precursors |

Significance of O-Acetylation in Cytokinin Modifications

While glucosylation is a common modification of cytokinins, O-acetylation represents another important, though less frequently discussed, modification. This process involves the addition of an acetyl group to the hydroxyl group of the zeatin side chain, forming compounds like trans-Zeatin-O-acetyl.

Research has shown that chilling of Narcissus bulbs promotes the conversion of trans-zeatin riboside to O-acetylzeatin riboside. publish.csiro.au This suggests a role for O-acetylation in plant responses to environmental cues like temperature. Furthermore, O-acetylated derivatives have been found to be more resistant to degradation compared to their non-acetylated counterparts. publish.csiro.au For instance, O-acetylzeatin riboside is degraded to adenosine and related compounds less rapidly than zeatin riboside. publish.csiro.au

Crucially, the acetylation of the zeatin side chain can enhance the biological activity of the cytokinin in certain bioassays. publish.csiro.au This is in contrast to O-glucosylation, which inactivates the molecule. fu-berlin.de The increased activity of O-acetylated forms may be due to their altered interaction with cytokinin receptors or their increased stability within the plant tissue. While the precise mechanisms are still under investigation, O-acetylation appears to be a significant metabolic switch that can fine-tune cytokinin signaling and response pathways.

Structure

3D Structure

特性

分子式 |

C12H15N5O2 |

|---|---|

分子量 |

261.28 g/mol |

IUPAC名 |

[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enyl] acetate |

InChI |

InChI=1S/C12H15N5O2/c1-8(5-19-9(2)18)3-4-13-11-10-12(15-6-14-10)17-7-16-11/h3,6-7H,4-5H2,1-2H3,(H2,13,14,15,16,17)/b8-3+ |

InChIキー |

DNJFFGXAGLZNBB-FPYGCLRLSA-N |

異性体SMILES |

C/C(=C\CNC1=NC=NC2=C1NC=N2)/COC(=O)C |

正規SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)COC(=O)C |

製品の起源 |

United States |

Biosynthetic Pathways of Trans Zeatin

de novo Biosynthesis Pathways of trans-Zeatin (B1683218)

Plants have evolved sophisticated de novo pathways to synthesize trans-zeatin, ensuring a regulated supply of this vital hormone. These pathways can be broadly categorized as isopentenyladenine-dependent and -independent, with foundational contributions from the universal isoprenoid precursor pathways.

Isopentenyladenine-Dependent Pathway via Cytochrome P450 Monooxygenases (CYP735A)

The primary and most well-characterized route for trans-zeatin biosynthesis is the isopentenyladenine-dependent pathway. oup.comresearchgate.net This pathway commences with the production of isopentenyladenine (iP)-type cytokinins, which are subsequently hydroxylated to form trans-zeatin-type cytokinins. oup.comresearchgate.net The initial and rate-limiting step is catalyzed by the enzyme adenosine (B11128) phosphate-isopentenyltransferase (IPT), which transfers an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to an adenine (B156593) nucleotide (ATP, ADP, or AMP), forming iP ribotides (iPRPs). nih.govoup.combiorxiv.orgoup.com

The key conversion in this pathway is the trans-hydroxylation of the isopentenyl side chain of these iP-type precursors. This critical step is mediated by a specific group of cytochrome P450 monooxygenases, designated as CYP735A. nih.govnih.govresearchgate.net In the model plant Arabidopsis thaliana, two such enzymes, CYP735A1 and CYP735A2, have been identified and extensively studied. nih.govnih.govresearchgate.net These enzymes preferentially utilize iP nucleotides (iPRTP and iPRDP) over the corresponding nucleoside (iPR) or free base (iP) as substrates. nih.govresearchgate.netannualreviews.org The reaction catalyzed by CYP735A specifically produces trans-zeatin nucleotides and not the cis-isomer. nih.govresearchgate.net The resulting trans-zeatin ribotides (tZRPs) are then converted to the active free-base form, trans-zeatin, by the LONELY GUY (LOG) family of enzymes. oup.combiorxiv.org

The expression of CYP735A genes is subject to regulation by various factors, including other phytohormones and environmental cues, highlighting the intricate control of trans-zeatin levels in the plant. oup.comnih.govbiorxiv.org For instance, in rice, the expression of CYP735A3 and CYP735A4 is negatively regulated by auxin, abscisic acid, and cytokinin itself, while being positively influenced by nitrogen availability. oup.combiorxiv.org

Isopentenyladenine-Independent Pathway

In addition to the well-established dependent pathway, evidence supports the existence of an isopentenyladenine-independent pathway for trans-zeatin biosynthesis. oup.comnih.gov This alternative route involves the direct transfer of a hydroxylated isoprenoid side chain to an adenine nucleotide. oup.com The precursor for this hydroxylated side chain is (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBDP). oup.comresearchgate.net

Studies using isotopically labeled precursors in Arabidopsis thaliana have demonstrated that trans-zeatin can be synthesized without first forming an iP-type intermediate. nih.gov This direct pathway is particularly significant in the context of certain plant-pathogen interactions. For example, the bacterium Agrobacterium tumefaciens can induce the production of trans-zeatin in host plants through this alternative route. pnas.org The bacterial enzyme Tmr, an adenosine phosphate-isopentenyltransferase, can utilize HMBDP as a substrate, directly producing trans-zeatin-type cytokinins. pnas.org This bypasses the need for the host plant's CYP735A enzymes. pnas.org

Contributions of Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The biosynthesis of the isoprenoid side chains of all cytokinins, including trans-zeatin, originates from two fundamental pathways that produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govjst.go.jpfrontiersin.org These are the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. nih.govjst.go.jpfrontiersin.org

Research involving selective isotopic labeling has elucidated the distinct contributions of these two pathways to cytokinin biosynthesis. nih.govjst.go.jp The prenyl side chain of trans-zeatin and isopentenyladenine is predominantly derived from the MEP pathway. annualreviews.orgnih.govjst.go.jp This is consistent with the plastidial localization of several key enzymes in trans-zeatin biosynthesis, including some adenosine phosphate-isopentenyltransferases (AtIPT1, AtIPT3, AtIPT5, and AtIPT8 in Arabidopsis). nih.govoup.com These enzymes utilize DMAPP and HMBDP produced within the plastids. oup.com

In contrast, the MVA pathway is the primary source of the prenyl group for cis-zeatin (B600781) derivatives. annualreviews.orgnih.govjst.go.jp This spatial and metabolic separation suggests that plants can independently regulate the production of these different cytokinin isomers. nih.gov

| Pathway | Primary Zeatin Isomer Produced | Cellular Location | Key Precursor |

|---|---|---|---|

| Methylerythritol Phosphate (MEP) | trans-Zeatin, Isopentenyladenine | Plastids | DMAPP, HMBDP |

| Mevalonate (MVA) | cis-Zeatin | Cytosol | DMAPP |

tRNA-Dependent Biosynthesis of Cytokinins and Isomerization Considerations

The subsequent degradation of these modified tRNAs releases cytokinin nucleosides. researchgate.netfrontiersin.org Notably, this process predominantly yields cis-zeatin and its derivatives, as the hydroxylation of the isopentenyl group on tRNA is primarily in the cis configuration. researchgate.netresearchgate.net While low levels of trans-zeatin can also be found in tRNA hydrolysates, it is present in much smaller quantities compared to the cis-isomer. oup.comresearchgate.netresearchgate.net

The question of whether cis-zeatin can be converted to the more biologically active trans-zeatin has been a subject of investigation. An enzyme named zeatin cis-trans isomerase was partially purified from the common bean (Phaseolus vulgaris). frontiersin.orgnih.gov This enzyme was reported to favor the conversion of cis-zeatin to trans-zeatin and required flavin, light, and dithiothreitol (B142953) for its activity. frontiersin.orgnih.gov However, subsequent research on a maize enzyme with similar activity revealed that the observed isomerization was likely a non-enzymatic, flavin-induced photochemical reaction rather than a direct catalytic conversion by the protein itself. frontiersin.org Currently, there is no conclusive evidence for a dedicated enzyme that efficiently converts cis-zeatin to trans-zeatin in planta. wikipedia.orgoup.com

Enzymatic Regulation of trans-Zeatin Biosynthesis

The biosynthesis of trans-zeatin is tightly regulated at the enzymatic level, ensuring that its production is coordinated with the plant's developmental and physiological needs. The key regulatory points are the initial commitment step catalyzed by IPT enzymes and the subsequent hydroxylation by CYP735A enzymes.

| Enzyme | Reaction Catalyzed | Regulatory Factors |

|---|---|---|

| Adenosine phosphate-isopentenyltransferase (IPT) | Formation of isopentenyladenine ribotides (iPRPs) from DMAPP and adenine nucleotides. | Upregulated by nitrate (B79036) and ammonium (B1175870). oup.com Expression is tissue-specific and responsive to environmental signals. oup.com |

| Cytochrome P450 Monooxygenase (CYP735A) | trans-hydroxylation of iPRPs to form trans-zeatin ribotides (tZRPs). | Negatively regulated by auxin, abscisic acid, and cytokinin. oup.combiorxiv.org Positively regulated by nitrogen signals. oup.combiorxiv.org Expression is organ-specific. nih.gov |

| LONELY GUY (LOG) | Conversion of cytokinin nucleotides (iPRPs and tZRPs) to their active free-base forms. | - |

| tRNA-isopentenyltransferase (tRNA-IPT) | Prenylation of adenine residues in tRNA, leading primarily to cis-zeatin upon tRNA degradation. | - |

The expression of IPT genes is influenced by nutritional status, particularly nitrogen availability. oup.comoup.com In both rice and Arabidopsis, certain IPT genes are upregulated in response to nitrate, linking cytokinin production to nutrient signaling. oup.comoup.com

The activity of CYP735A enzymes is another critical control point. The differential expression of CYP735A genes in various organs and in response to hormonal and environmental cues allows for precise spatial and temporal control over trans-zeatin levels. oup.comoup.comnih.gov For example, the root-specific induction of CYP735A2 in Arabidopsis by cytokinin suggests a role in regulating cytokinin metabolism and signaling in the root system. nih.gov Furthermore, auxin has been shown to decrease trans-zeatin levels by downregulating the expression of CYP735A genes. oup.com

In fragrant rice, the application of trans-zeatin has been shown to influence the biosynthesis of the aroma compound 2-acetyl-1-pyrroline (B57270) (2-AP). nih.govresearchgate.net Appropriate concentrations of trans-zeatin increased the levels of 2-AP precursors like proline and 1-pyrroline, suggesting a regulatory link between this cytokinin and specific metabolic pathways. nih.govresearchgate.net

Metabolism and Conjugation of Trans Zeatin Derivatives

Conjugation Mechanisms of trans-Zeatin (B1683218)

Conjugation is a primary mechanism for reversibly inactivating cytokinins, creating storage forms that can be reactivated upon physiological demand. These modifications occur on both the isoprenoid side chain and the adenine (B156593) ring of trans-Zeatin.

O-Glucosylation and O-Xylosylation of the Isoprenoid Side Chain

The hydroxyl group on the isoprenoid side chain of trans-Zeatin is a key site for conjugation with sugars, primarily glucose and xylose. This process, known as O-glycosylation, is catalyzed by specific enzymes called O-glucosyltransferases (ZOGs) and O-xylosyltransferases (ZOXs). nih.govnih.gov

O-Glucosylation is a widespread modification found in numerous plant species and is considered a major pathway for creating stable, inactive storage forms of trans-Zeatin. annualreviews.orgresearchgate.net The resulting O-glucosylzeatin is resistant to degradation by cytokinin oxidases/dehydrogenases (CKX), the primary enzymes responsible for irreversible cytokinin breakdown. nih.govannualreviews.org This resistance allows for the long-term storage of cytokinin potential within the plant. The activity of trans-Zeatin can be restored through the action of β-glucosidases, which cleave the glucose moiety from the side chain. nih.govannualreviews.org

In some plant species, particularly within the Phaseolus genus, O-xylosylation serves a similar function. nih.govannualreviews.org For instance, in Phaseolus vulgaris, trans-Zeatin is metabolized to O-xylosylzeatin. nih.gov These O-glycosyl conjugates are generally considered to be transport and storage forms, and their formation is a tightly regulated process, suggesting a precise control over active cytokinin levels. nih.govannualreviews.org

| Enzyme | Substrate(s) | Product(s) | Plant Species Example | Reference |

| Zeatin O-glucosyltransferase (ZOG) | trans-Zeatin, UDP-Glucose | O-glucosylzeatin | Phaseolus lunatus | nih.govannualreviews.orgnih.gov |

| Zeatin O-xylosyltransferase (ZOX) | trans-Zeatin, UDP-Xylose | O-xylosylzeatin | Phaseolus vulgaris | nih.govannualreviews.org |

N-Glucosylation of the Adenine Ring

In addition to the side chain, the adenine ring of trans-Zeatin can also undergo glucosylation at the N7 and N9 positions. annualreviews.orgfrontiersin.org This N-glucosylation is catalyzed by cytokinin N-glucosyltransferases. annualreviews.orgoup.com Unlike O-glucosides, N-glucosides of trans-Zeatin have historically been considered irreversible inactivation products, as they are generally resistant to cleavage by β-glucosidases. nih.gov

However, recent research suggests that the metabolism of N-glucosides may be more complex than previously thought. Studies in Arabidopsis thaliana have shown that trans-Zeatin N7-glucoside (tZ-N7G) and trans-Zeatin N9-glucoside (tZ-N9G) can be converted back to the active free base, trans-Zeatin. frontiersin.orgresearchgate.net This finding challenges the long-held view of N-glucosylation as a terminal deactivation step and suggests a more dynamic role for these conjugates in cytokinin homeostasis. frontiersin.org The formation of N-glucosides is a common modification for various cytokinins, including trans-zeatin, dihydrozeatin, and N6-(Δ2-isopentenyl)adenine. chinaxiv.org

N-Alanyl Conjugation (Lupinic Acid Formation)

Another significant conjugation pathway for trans-Zeatin involves the attachment of an alanine (B10760859) molecule to the N9 position of the adenine ring, forming a compound known as lupinic acid. annualreviews.orgoup.comtheses.cz This reaction is catalyzed by the enzyme zeatin 9-aminocarboxyethyltransferase. oup.comtheses.czresearchgate.net The donor of the alanyl group is O-acetyl-L-serine. annualreviews.orgoup.com

Lupinic acid was first identified in the seeds of Lupinus angustifolius. nih.gov It is generally considered to be a metabolically stable and inactive form of trans-Zeatin, although its biological activity can vary depending on the bioassay system used. nih.gov The formation of lupinic acid represents another mechanism by which plants can tightly regulate the levels of active cytokinins. annualreviews.org

O-Acetylation of the Isoprenoid Side Chain: Specific Considerations for trans-Zeatin-O-acetyl

O-Acetylation, the addition of an acetyl group to the hydroxyl group of the isoprenoid side chain of trans-Zeatin, results in the formation of this compound. This modification has been observed in a few plant species. annualreviews.org While less common than glucosylation, acetylation appears to play a role in protecting trans-Zeatin from degradation. oup.com

Research suggests that acetylation can reduce the breakdown of trans-Zeatin to adenine-type compounds. oup.com This protective effect is similar to that observed with O-glucosylation, where the side chain modification confers resistance to cytokinin oxidases. nih.govannualreviews.org The formation of this compound and its subsequent deacetylation would provide a mechanism for the controlled release of the active hormone, thereby contributing to the fine-tuning of cytokinin-mediated physiological processes.

Catabolism of trans-Zeatin by Cytokinin Oxidases/Dehydrogenases (CKX)

The primary pathway for the irreversible degradation of trans-Zeatin is through the action of cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.govannualreviews.org These enzymes catalyze the cleavage of the N6-isoprenoid side chain from the adenine ring, resulting in the formation of adenine or adenosine (B11128) and effectively terminating the cytokinin signal. nih.govfrontiersin.org

Interconversion of trans-Zeatin Isomers and Derivatives

The biological activity of zeatin is highly dependent on the stereochemistry of its isoprenoid side chain. Trans-Zeatin is generally much more biologically active than its cis-isomer. nih.govfrontiersin.org The interconversion between trans- and cis-zeatin (B600781) isomers is thought to be catalyzed by a putative cis-trans isomerase, although the enzyme responsible has not been fully characterized. nih.govcuni.cz This isomerization can potentially provide another layer of regulation for cytokinin activity.

Furthermore, trans-Zeatin can be converted to dihydrozeatin (DHZ) through the reduction of the double bond in its side chain, a reaction mediated by zeatin reductase. annualreviews.org Dihydrozeatin is resistant to degradation by CKX enzymes, and this conversion is therefore considered a mechanism to preserve cytokinin activity, especially in tissues with high CKX levels. annualreviews.org

Reduction to Dihydrozeatin

One of the significant metabolic pathways for trans-Zeatin is the reduction of its isoprenoid side chain to form dihydrozeatin (DHZ). pnas.orgoup.com This conversion involves the saturation of the double bond in the N6-side chain of trans-Zeatin. mdpi.com The reaction is catalyzed by the enzyme zeatin reductase. mdpi.com

The reduction to dihydrozeatin is considered a frequent modification of trans-Zeatin. annualreviews.orgpnas.org An important consequence of this structural change is that dihydrozeatin is resistant to degradation by cytokinin oxidases, enzymes that irreversibly cleave the side chain of cytokinins with an unsaturated isoprenoid side chain, such as trans-Zeatin and cis-Zeatin. annualreviews.orgpnas.org While dihydrozeatin has been considered less active than trans-Zeatin in some bioassays, it has demonstrated substantial activity in others and can activate certain cytokinin receptors. mdpi.com The conversion of trans-Zeatin to dihydrozeatin was first described in excised bean axes (Phaseolus vulgaris). researchgate.net

Table 1: Key Aspects of the Reduction of trans-Zeatin to Dihydrozeatin

| Feature | Description | References |

|---|---|---|

| Reaction | Conversion of trans-Zeatin to Dihydrozeatin (DHZ) | pnas.org |

| Enzyme | Zeatin Reductase | mdpi.com |

| Chemical Change | Saturation of the double bond in the N6-isoprenoid side chain | mdpi.com |

| Metabolic Significance | Confers resistance to degradation by cytokinin oxidases | annualreviews.org |

| Biological Activity | Variable, but can be active and interact with cytokinin receptors | mdpi.com |

cis- to trans-Zeatin Isomerization

The interconversion between the cis and trans isomers of zeatin is a topic of considerable scientific discussion and evolving understanding. The cis-isomers are generally much less active in bioassays than their trans counterparts, making the potential conversion of the less active cis-Zeatin (often derived from tRNA degradation) to the highly active trans-Zeatin a metabolically significant event. annualreviews.orgpnas.orgnih.gov

Initial research led to the partial purification of an enzyme from the endosperm of immature Phaseolus vulgaris seeds, named cis-trans-isomerase of zeatin. nih.govoregonstate.edu This enzyme appeared to favor the conversion from the cis to the trans form and required cofactors such as a flavin (FAD), light, and dithiothreitol (B142953) for its activity. nih.govfrontiersin.org

However, subsequent research has cast doubt on the existence of a dedicated zeatin cis-trans isomerase in plants. frontiersin.orgoup.com A protein purified from maize that exhibited in vitro zeatin cis-trans isomerase activity was later identified as a nucleotide pyrophosphatase/phosphodiesterase (NPP). frontiersin.org Further investigation revealed that this enzyme does not directly catalyze the isomerization. Instead, the observed conversion is attributed to a non-enzymatic, flavin-induced photoisomerization. frontiersin.orgresearchgate.net The NPP enzyme hydrolyzes flavin adenine dinucleotide (FAD) to flavin mononucleotide (FMN), and FMN is a more efficient catalyst for the light-dependent photoisomerization of zeatin. frontiersin.orgresearchgate.netrsc.org This finding suggests that the apparent enzymatic activity reported earlier may have been an indirect effect of FMN production. researchgate.net Consistent with this, several studies involving the application of labeled cis-Zeatin to plant tissues have failed to detect significant conversion to the trans-isomer in planta. nih.govfrontiersin.orgoup.com

Table 2: Comparison of Proposed Mechanisms for Zeatin Isomerization

| Feature | Early Hypothesis: Zeatin cis-trans Isomerase | Current Understanding: Flavin-Induced Photoisomerization | References |

|---|---|---|---|

| Primary Catalyst | Specific enzyme: Zeatin cis-trans isomerase | Flavin mononucleotide (FMN) | nih.govfrontiersin.orgresearchgate.net |

| Role of Protein | Direct enzymatic catalysis of isomerization | Indirect: A nucleotide pyrophosphatase/phosphodiesterase (NPP) hydrolyzes FAD to produce FMN | frontiersin.orgresearchgate.net |

| Cofactors | Flavin (FAD), light, dithiothreitol | Light is essential for the photoisomerization process catalyzed by the flavin | nih.govrsc.org |

| Evidence | Partial purification from Phaseolus vulgaris; in vitro activity | Identification of the protein as NPP; demonstration of non-enzymatic photoisomerization by FMN; lack of in vivo evidence | nih.govfrontiersin.orgoup.comresearchgate.net |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| cis-Zeatin |

| cis-Zeatin-O-glucoside |

| Dihydrozeatin (DHZ) |

| Flavin adenine dinucleotide (FAD) |

| Flavin mononucleotide (FMN) |

| trans-Zeatin |

| This compound |

Physiological Roles and Mechanisms of Action in Plants

Role of trans-Zeatin (B1683218) in Cellular Processes

trans-Zeatin is a potent regulator of cell division and differentiation in plants. ontosight.ainih.govfu-berlin.de Cytokinins, including trans-Zeatin, were first identified for their ability to promote cell proliferation in cultured plant cells, a process known as cytokinesis. biologists.comyoutube.com They are essential for controlling the transition from cell division to cell differentiation, thereby influencing the quantitative aspects of numerous plant traits. fu-berlin.de Together with another key plant hormone, auxin, cytokinins can reprogram terminally differentiated cells into stem cells and support shoot regeneration. harvard.edu

The regulatory role of trans-Zeatin extends to the activity of meristems, which are the sites of active cell division. nih.gov By influencing the balance between cell division and differentiation, trans-Zeatin helps maintain the activity of apical and axillary meristems, which are crucial for shoot growth. biologists.com

trans-Zeatin is deeply involved in organogenesis, the process of forming plant organs, and in managing developmental transitions. nih.gov One of the well-documented roles of cytokinins is in shoot regeneration from callus tissue. plos.org For instance, in tomato cotyledon explants, trans-Zeatin has been shown to be effective in inducing shoot formation. mdpi.com The concentration of trans-Zeatin is a critical factor; for example, in tomato hypocotyl explants, a specific concentration was required for embryonic callus induction, while higher concentrations led to non-embryonic, green, and compact calli. tandfonline.com

The development of cotyledons, the embryonic leaves in seed-bearing plants, is also influenced by cytokinins like trans-Zeatin. plos.org Furthermore, trans-Zeatin plays a role in the transition from vegetative to reproductive development. oup.com

The architecture of both the shoot and root systems is significantly modulated by trans-Zeatin. nih.gov In shoots, trans-Zeatin, primarily synthesized in the roots and transported upwards, is crucial for promoting shoot growth. nih.govportlandpress.com Studies in Arabidopsis have demonstrated that trans-Zeatin-type cytokinins have a specific function in promoting shoot growth. nih.govoup.com The root-to-shoot translocation of trans-Zeatin has been shown to control leaf size. bohrium.comebi.ac.uk

In rice, trans-Zeatin-type cytokinins are involved in promoting the growth of both roots and shoots. nih.govnih.govoup.com The regulation of trans-Zeatin biosynthesis is influenced by various internal and environmental cues, including other phytohormones and nutrient availability, which in turn affects root and shoot growth. nih.govnih.govoup.com Cytokinins, in general, are known to influence root meristem activity and vascular development. nih.gov The level of trans-Zeatin in the shoots can control the growth and physiological responses of roots, particularly in response to nutrient availability like nitrate (B79036). nih.govresearchgate.net

Receptor-Mediated Signal Transduction of Cytokinins

The perception and transduction of the cytokinin signal, including that of trans-Zeatin, are mediated by a sophisticated signaling pathway that resembles the two-component systems found in bacteria. youtube.combiologists.comnih.gov This pathway is essential for translating the hormonal signal into a cellular response.

The cytokinin signaling pathway operates through a multi-step phosphorelay system. nih.govyoutube.combiologists.com This system involves a series of phosphorylation events that transfer a phosphate (B84403) group from one protein to another. biologists.com The process is initiated when a cytokinin molecule binds to a receptor, leading to the autophosphorylation of a histidine residue on the receptor. youtube.comresearchgate.net This phosphate group is then transferred to an aspartate residue within the receptor's receiver domain. youtube.com

From the receptor, the phosphate is shuttled by histidine phosphotransfer proteins (AHPs) to the nucleus. youtube.comharvard.edu Inside the nucleus, the AHPs transfer the phosphate to response regulators (ARRs), which are transcription factors that then modulate the expression of target genes. youtube.comharvard.edu

Cytokinins are perceived by membrane-localized histidine kinase receptors. biologists.comnih.govbiologists.com In Arabidopsis, the primary cytokinin receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1 or WOL). umd.edunih.gov These receptors directly bind cytokinin molecules, including trans-Zeatin, with high affinity. nih.gov For example, AHK4 has been shown to bind trans-Zeatin with a high degree of specificity. nih.gov

The binding of a cytokinin to the extracellular domain of the receptor triggers the phosphorelay cascade. researchgate.net Different cytokinin receptors can exhibit different ligand specificities. nih.gov For instance, both AHK3 and AHK4 are highly sensitive to trans-Zeatin, but they differ in their recognition of other cytokinin compounds. nih.gov This differential binding affinity suggests that specific receptors may mediate distinct cytokinin-regulated processes. nih.gov The interaction between trans-Zeatin and its receptors is a critical step in initiating the signaling cascade that governs a wide array of developmental processes in plants.

Data Tables

Table 1: Effects of trans-Zeatin on Plant Development

| Process | Organism | Effect of trans-Zeatin | Reference(s) |

| Cell Division | General | Promotes cell proliferation (cytokinesis). | biologists.comyoutube.com |

| Shoot Regeneration | Tomato | Induces shoot formation from cotyledon explants. | mdpi.com |

| Callus Formation | Tomato | Required for embryonic callus induction at specific concentrations. | tandfonline.com |

| Shoot Growth | Arabidopsis, Rice | Promotes overall shoot growth. | nih.govnih.govoup.com |

| Leaf Size | Arabidopsis | Root-to-shoot translocation controls leaf size. | bohrium.comebi.ac.uk |

| Root Growth | Rice | Promotes root growth. | nih.govnih.govoup.com |

Table 2: Key Components in trans-Zeatin Signal Transduction

| Component | Type | Function | Reference(s) |

| AHK2, AHK3, AHK4 | Histidine Kinase Receptors | Bind trans-Zeatin and initiate the phosphorelay. | umd.edunih.govnih.gov |

| AHPs | Histidine Phosphotransfer Proteins | Shuttle the phosphate group from the receptor to the nucleus. | youtube.comharvard.edu |

| ARRs | Response Regulators | Act as transcription factors to regulate gene expression. | youtube.comharvard.edu |

Influence of Side Chain Modifications (e.g., O-acetylation, O-glucosylation) on Receptor Binding Affinity and Specificity

The biological activity of cytokinins, a class of phytohormones crucial for plant growth and development, is significantly modulated by modifications to their chemical structure. techscience.comfrontiersin.org Side-chain modifications, such as O-acetylation and O-glucosylation of the trans-zeatin molecule, are key regulatory mechanisms that directly influence how these hormones interact with their receptors, thereby controlling their physiological effects. annualreviews.orgnih.gov

Structural and functional analyses of cytokinin receptors, such as the Arabidopsis thaliana histidine kinase 4 (AHK4 or CRE1), reveal that these modifications generally lead to the inactivation of the hormone. nih.govnih.gov The binding pocket of the receptor is shaped in a way that accommodates the unmodified trans-zeatin (tZ) side chain, but the addition of larger chemical groups like O-acetyl or O-glucosyl restricts binding. nih.gov These conjugated forms are considered inactive as they fail to bind to the AHK cytokinin receptors and are resistant to degradation by cytokinin oxidase, the primary enzyme for cytokinin breakdown. nih.govmdpi.com Consequently, O-acetylation, much like O-glucosylation, is considered a method for creating stable, inactive storage forms of the hormone. annualreviews.orgmdpi.com

While generally considered inactive, the degree of impact can vary between different receptor types. A study using a bacterial assay to test ligand specificity for two different cytokinin receptors from Arabidopsis, CRE1/AHK4 and AHK3, showed that trans-Zeatin-O-acetyl (tAcZ) had negligible activity with the CRE1/AHK4 receptor. oup.com This highlights the specificity of the receptor-ligand interaction and how modifications like O-acetylation can effectively switch off the signaling cascade initiated by a specific receptor.

Table 1: Relative Activity of Cytokinin Derivatives on Arabidopsis Receptors

This table presents the relative activity of various cytokinin compounds on the CRE1/AHK4 and AHK3 receptors, as determined by a bacterial assay. The activity is shown relative to standards, illustrating the impact of side-chain modifications. Data sourced from Spíchal et al. (2004). oup.com

| Compound | Abbreviation | Relative Activity on CRE1/AHK4 (%) | Relative Activity on AHK3 (%) |

|---|---|---|---|

| trans-Zeatin | tZ | 100.0 | 100.0 |

| This compound | tAcZ | 0.1 | 100.5 |

| cis-Zeatin (B600781) | cZ | 54.2 | 40.5 |

| Dihydrozeatin | DZ | 52.9 | 11.8 |

| Isopentenyladenine | iP | 72.9 | 108.2 |

Functional Implications of trans-Zeatin Derivatives

Roles in Stress Responses and Adaptation Mechanisms

Cytokinins, including trans-zeatin, are integral to how plants respond and adapt to both biotic and abiotic stresses. techscience.comnih.govscispace.com These hormones are involved in a wide range of physiological and biochemical adjustments that promote survival under adverse conditions like drought, salinity, and extreme temperatures. techscience.commdpi.com A common plant response to stress is a decline in the levels of active cytokinins. mdpi.com Root-derived trans-zeatin, in particular, has been shown to protect plants against photoperiod stress. biorxiv.org

The modification of trans-zeatin through O-acetylation plays a crucial, albeit indirect, role in modulating these stress responses. mdpi.com Since O-acetylation renders trans-zeatin inactive, it functions as a control mechanism to finely tune the concentration of the active hormone. nih.govmdpi.com During stress, the ability to rapidly convert active cytokinins into inactive, stable storage forms like this compound allows the plant to regulate its growth and resource allocation, shifting focus from development to defense and survival. nih.gov This reversible inactivation prevents potential overstimulation from high levels of active cytokinins, which could be detrimental during stress, and allows the hormone to be stored for release when conditions improve. mdpi.com

For instance, studies on fragrant rice have shown that trans-zeatin can help plants resist abiotic stress. nih.gov Similarly, exogenous application of trans-zeatin has been found to enhance the antioxidant capacity and mitigate the negative effects of cadmium stress in wheat. nih.govmdpi.com The regulation of active trans-zeatin levels, partly through processes like O-acetylation, is therefore a key component of the plant's adaptive toolkit.

Modulation of Secondary Metabolite Biosynthesis (e.g., 2-acetyl-1-pyrroline)

Cytokinins are known to influence the production of various secondary metabolites, which are compounds essential for plant defense and environmental interaction. techscience.comnumberanalytics.com One such metabolite is 2-acetyl-1-pyrroline (B57270) (2-AP), the principal compound responsible for the characteristic aroma of fragrant rice. mdpi.comnih.gov

Research has demonstrated that the application of trans-zeatin can significantly modulate the biosynthesis of 2-AP in fragrant rice seedlings. nih.govnih.govresearchgate.net Appropriate concentrations of trans-zeatin lead to an increase in the content of 2-AP. nih.govnih.gov This enhancement is linked to the upregulation of precursors involved in the 2-AP biosynthetic pathway, including proline, 1-pyrroline-5-carboxylate (P5C), and 1-pyrroline, as well as the increased activity of enzymes such as pyrroline-5-carboxylate synthetase (P5CS) and ornithine aminotransferase (OAT). nih.govnih.govresearchgate.net

The role of this compound in this process is regulatory. As O-acetylation inactivates trans-zeatin, it effectively removes the stimulating signal for 2-AP biosynthesis. nih.govmdpi.com This mechanism allows the plant to control the production of this key aroma compound by managing its pool of active trans-zeatin. By converting trans-zeatin to its O-acetylated form, the plant can downregulate the pathway, preventing the continuous synthesis of 2-AP. This modulation is crucial for the plant to balance its metabolic resources between growth, defense, and the production of specialized compounds like fragrances.

Table 2: Effect of trans-Zeatin on 2-AP and Related Precursors in Fragrant Rice

This table summarizes the findings on how the application of trans-zeatin affects the concentration of 2-acetyl-1-pyrroline (2-AP) and its key biosynthetic precursors in fragrant rice seedlings. Data compiled from studies by Xing et al. (2023). nih.govnih.govresearchgate.net

| Compound/Metabolite | Effect of trans-Zeatin Application | Relevant Enzyme/Gene Upregulated |

|---|---|---|

| 2-acetyl-1-pyrroline (2-AP) | Increased | - |

| Proline | Increased | ProDH, P5CS2 |

| 1-pyrroline-5-carboxylate (P5C) | Increased | P5CS, OAT |

| 1-pyrroline | Increased | - |

| Methylglyoxal | Increased | - |

| Glutamic Acid | Decreased | - |

Regulatory Networks and Homeostasis of Trans Zeatin

Hormonal Crosstalk in Cytokinin Homeostasis

The balance of trans-Zeatin (B1683218) is intricately linked with other key phytohormones, creating a signaling web that fine-tunes plant growth and development.

The interplay between cytokinins, such as trans-Zeatin, and other hormones like auxins, abscisic acid (ABA), and ethylene (B1197577) is a cornerstone of plant developmental biology, often characterized by both antagonistic and synergistic relationships. biologists.comfrontiersin.orgnih.gov This crosstalk is fundamental in orchestrating a wide array of processes, from organ formation to stress responses. biologists.comfrontiersin.org

The interaction between auxin and cytokinin is particularly well-documented, with their ratio being a critical determinant of organogenesis. biologists.com Generally, a high auxin-to-cytokinin ratio promotes root formation, while a low ratio favors shoot development. This balance is maintained through mutual regulation of each other's metabolism and signaling pathways. For instance, auxin can influence the expression of genes involved in cytokinin biosynthesis and degradation, and conversely, cytokinins can affect auxin transport and signaling. biologists.comresearchgate.net In the context of primary root development under boron deficiency, trans-zeatin has been shown to interact with auxin signaling. mdpi.com Specifically, the inhibitory effect of boron deficiency on primary root elongation is more pronounced than in the aux1 mutant, and the addition of trans-zeatin to boron-deficient wild-type plants can increase primary root growth. mdpi.com

Abscisic acid and cytokinins often exhibit antagonistic interactions, particularly in response to abiotic stress. frontiersin.org For example, during drought stress, ABA levels typically rise, promoting stomatal closure and other adaptive responses, while the transport of trans-zeatin riboside from roots to shoots decreases. frontiersin.org This hormonal shift helps the plant conserve water. In chicory cell suspension cultures, ABA was found to modulate the effects of both auxin and ethylene on fructan accumulation. nih.gov

The relationship between cytokinin and ethylene can be complex and context-dependent. biologists.com Cytokinins have been shown to increase the stability of ACC synthase, a key enzyme in ethylene biosynthesis, thereby promoting ethylene production. biologists.com This interaction is significant in processes like the triple response of seedlings grown in the dark and in regulating freezing tolerance. biologists.com The crosstalk between cytokinin, ethylene, and auxin is crucial for the response of the primary root to boron deprivation. mdpi.com

| Interacting Hormone | Type of Interaction with Cytokinins (e.g., trans-Zeatin) | Key Developmental/Physiological Processes Influenced |

| Auxin | Primarily antagonistic, but also synergistic depending on context. | Root and shoot organogenesis, apical dominance, lateral root development. biologists.comfrontiersin.orgresearchgate.net |

| Abscisic Acid (ABA) | Generally antagonistic. | Abiotic stress responses (e.g., drought, salinity), seed germination. biologists.comfrontiersin.org |

| Ethylene | Synergistic and antagonistic. | Seedling development (triple response), stress responses, root growth. biologists.comnih.gov |

Cytokinin homeostasis is closely tied to the plant's nutritional status, particularly nitrogen availability. oup.com Inorganic nitrogen sources, such as nitrate (B79036), are a major factor in regulating the gene expression of adenosine (B11128) phosphate-isopentenyltransferase (IPT), a key enzyme in cytokinin biosynthesis. oup.comnih.gov This connection suggests that cytokinins act as crucial signals to balance the acquisition and distribution of macronutrients. oup.comnih.gov

trans-Zeatin, in particular, plays a significant role in the long-distance signaling of nitrogen status from the roots to the shoots. plantae.orgnih.gov When roots encounter nitrogen-rich patches in the soil, cytokinin biosynthesis is stimulated. researchgate.net The subsequent transport of cytokinins, primarily in the form of trans-zeatin riboside, to the aerial parts of the plant signals the availability of nitrogen, influencing shoot growth and development. nih.govresearchgate.net Studies using split-root experiments have shown that the active form, trans-zeatin, in the shoots is crucial for the appropriate responses of roots to heterogeneous nitrate conditions. nih.gov This systemic signaling network allows the plant to coordinate its growth with nutrient availability. nih.gov The integration of trans-zeatin levels in the shoot appears to mediate both rapid gene regulation and long-term physiological adaptations to nitrate supply, including the regulation of nitrate transport and root growth. nih.gov

| Nutrient | Role of trans-Zeatin | Key Genes/Processes Regulated |

| Nitrogen (Nitrate) | Acts as a long-distance root-to-shoot signal of nitrogen availability. plantae.orgnih.gov | Regulation of IPT gene expression, nitrate transporters (NRT), and root and shoot growth in response to nitrate levels. oup.comnih.gov |

Transcriptional and Post-Translational Regulation of Cytokinin Metabolism Enzymes

The cellular concentration of active cytokinins is tightly controlled through the regulation of key metabolic enzymes at both the transcriptional and post-translational levels.

Transcriptional regulation plays a pivotal role in cytokinin homeostasis. The expression of genes encoding isopentenyltransferases (IPTs), which catalyze the rate-limiting step in cytokinin biosynthesis, is modulated by various internal and external cues, including nitrate availability and the levels of other hormones. oup.comnih.gov Similarly, the expression of cytokinin oxidase/dehydrogenase (CKX) genes, which are responsible for the irreversible degradation of cytokinins, is also tightly regulated. For instance, cytokinin itself can induce the expression of certain CKX genes, establishing a negative feedback loop to maintain hormonal balance. frontiersin.org

Post-translational modifications (PTMs) of proteins are crucial for rapidly and reversibly altering their activity, localization, or stability. nih.govlongdom.orgyoutube.com Acetylation, a common PTM, involves the addition of an acetyl group to a protein, typically on a lysine (B10760008) residue, and is known to regulate enzymes in various metabolic pathways. longdom.orgmdpi.comnih.gov While the direct post-translational regulation of trans-Zeatin-O-acetyl metabolism enzymes is an area of ongoing research, the general principles of enzyme regulation by PTMs are well-established. For example, the activity of key metabolic enzymes can be modulated by acetylation, which is controlled by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov This balance can be influenced by the cellular metabolic state, as acetyl-CoA, the acetyl group donor, is a central metabolite. mdpi.com It is plausible that enzymes involved in the synthesis, conversion, and degradation of trans-Zeatin and its derivatives are also subject to such PTMs, allowing for rapid fine-tuning of cytokinin levels in response to cellular needs.

| Regulatory Level | Mechanism | Key Enzyme Families Targeted | Known Regulatory Signals |

| Transcriptional | Upregulation or downregulation of gene expression. | Isopentenyltransferases (IPTs), Cytokinin Oxidases/Dehydrogenases (CKXs), Cytochrome P450 monooxygenases (CYP735A). nih.govfrontiersin.org | Nitrate, auxin, cytokinin levels. oup.comfrontiersin.org |

| Post-Translational | Covalent modifications such as acetylation, phosphorylation. nih.govyoutube.com | Potentially all metabolic enzymes, including those in the cytokinin pathway. | Cellular energy status, stress signals, developmental cues. mdpi.comnih.gov |

Subcellular Localization and Transport Mechanisms of trans-Zeatin and its Metabolites

The biological activity of trans-Zeatin is not only determined by its concentration but also by its precise subcellular and tissue-level distribution. This distribution is achieved through a complex system of transport mechanisms that shuttle cytokinins and their metabolites across cellular membranes and throughout the plant. nih.govcas.cz

Cytokinins can be transported over long distances via the xylem and phloem. oup.comnih.gov There is a notable partitioning of cytokinin types between these two vascular systems, with trans-zeatin and its riboside being the predominant forms found in the xylem sap, moving from the roots to the shoots. oup.comnih.govnih.gov In contrast, isopentenyladenine (iP)-type cytokinins are more abundant in the phloem. oup.comnih.gov This differential distribution suggests distinct roles for these cytokinin forms in long-distance signaling. oup.comnih.gov The ATP-binding cassette (ABC) transporter, ABCG14, is crucial for the root-to-shoot transport of trans-zeatin-type cytokinins. researchgate.netresearchgate.net

At the cellular level, the transport of cytokinins across the plasma membrane and into different subcellular compartments is mediated by specific carrier proteins. nih.govcas.cz Several families of transporters have been implicated in this process, including purine (B94841) permeases (PUPs) and equilibrative nucleoside transporters (ENTs). oup.comnih.govnih.govresearchgate.net These transporters facilitate the movement of various cytokinin forms, including the free base, ribosides, and glucosides, into and out of cells and organelles. nih.govnih.gov For example, some PUP family members have been shown to transport cytokinin bases, while ENTs can transport cytokinin ribosides. oup.comnih.gov

The subcellular localization of cytokinin metabolic enzymes and receptors is also critical for regulating cytokinin homeostasis and signaling. For instance, cytokinin receptors have been found on both the plasma membrane and the endoplasmic reticulum, suggesting that cytokinin signaling can be initiated from different cellular locations. researchgate.netnih.gov Enzymes involved in cytokinin metabolism are also distributed among different cellular compartments, including the cytosol, mitochondria, and plastids, indicating that cytokinin synthesis and modification can occur in multiple locations within the cell. nih.govscilit.com

| Transport/Localization Level | Key Molecules Transported | Transporter Families/Mechanisms Involved | Significance |

| Long-Distance (Xylem) | trans-Zeatin, trans-Zeatin riboside. oup.comnih.govnih.gov | ABCG transporters (e.g., ABCG14). researchgate.netresearchgate.net | Root-to-shoot communication, signaling nitrogen status. nih.govnih.gov |

| Long-Distance (Phloem) | Isopentenyladenine (iP)-type cytokinins. oup.comnih.gov | Likely involves specific transporters. | Systemic signaling throughout the plant. oup.com |

| Cellular/Subcellular | Cytokinin bases, ribosides, glucosides. nih.govresearchgate.net | Purine Permeases (PUPs), Equilibrative Nucleoside Transporters (ENTs). oup.comnih.govresearchgate.net | Uptake into cells, compartmentalization, and access to receptors and metabolic enzymes. nih.govnih.gov |

Analytical Methodologies for Trans Zeatin and Its Conjugates

Extraction and Purification Techniques from Plant Matrices

The initial and critical step in the analysis of cytokinins from plant tissues is their efficient extraction and purification to remove interfering substances. Plant matrices are complex, containing numerous compounds that can affect the accuracy and sensitivity of subsequent analyses.

A common procedure begins with the homogenization of frozen, lyophilized plant material in a chilled extraction solvent. Modified Bieleski buffer (methanol/chloroform/water or methanol/formic acid/water) is frequently used to simultaneously extract and partition the compounds, effectively quenching enzymatic activity that could alter cytokinin profiles.

Following initial extraction, Solid-Phase Extraction (SPE) is a widely adopted technique for sample cleanup and concentration. Due to the chemical properties of cytokinins, various SPE sorbents can be employed. A multi-step SPE approach often yields the best results. A typical workflow might include:

Reversed-Phase SPE (e.g., C18): This step removes nonpolar compounds like lipids and chlorophyll. Cytokinins are retained on the column and later eluted with a solvent of higher organic content, such as methanol.

Cation-Exchange SPE (e.g., MCX): This takes advantage of the basic nature of the purine (B94841) ring in cytokinins. At an appropriate pH, cytokinins are positively charged and bind to the cation-exchange sorbent, allowing for the removal of neutral and acidic interfering compounds. They are then eluted with a basic solution, such as ammonium (B1175870) hydroxide (B78521) in methanol.

Immunoaffinity chromatography represents a more advanced and highly selective purification method. This technique utilizes monoclonal antibodies that are specific to a class of cytokinins. The antibodies are immobilized on a solid support, and when the plant extract is passed through, the target cytokinins (including potentially trans-Zeatin-O-acetyl, depending on the antibody's cross-reactivity) are captured. After washing away non-binding compounds, the cytokinins are eluted, resulting in a significantly cleaner sample.

Chromatographic Separation Methods

Chromatography is essential for separating individual cytokinins from the purified extract before quantification. The choice of method depends on the required resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), has been the cornerstone of cytokinin analysis for decades. researchgate.net Separation is typically achieved on a C18 column, where compounds are separated based on their hydrophobicity.

A gradient elution is commonly employed, starting with a polar mobile phase (e.g., acidified water or an ammonium acetate/formate buffer) and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol. This allows for the separation of a wide range of cytokinins with varying polarities within a single analytical run. For instance, the more polar cytokinin nucleotides would elute earlier, followed by glucosides, ribosides, and finally the free bases like trans-Zeatin (B1683218). The O-acetyl group would likely increase the hydrophobicity of trans-Zeatin, leading to a longer retention time compared to the parent compound under typical RP-HPLC conditions.

| Parameter | Typical Conditions for Cytokinin Analysis |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (269 nm) or coupled to a mass spectrometer |

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for significantly faster analysis times and improved resolution compared to traditional HPLC. nih.gov The fundamental separation principles are the same as HPLC, but the higher operating pressures enable the use of longer columns or higher flow rates without sacrificing efficiency. This high-throughput capability is particularly advantageous for analyzing large numbers of samples in metabolomics studies. A UHPLC method can reduce analysis time threefold or more compared to a conventional HPLC method, separating a comprehensive profile of cytokinin metabolites in under 10 minutes. bohrium.com

Thin Layer Chromatography (TLC)

While largely superseded by HPLC and UHPLC for quantitative analysis, Thin Layer Chromatography (TLC) remains a useful technique for preliminary analysis, sample cleanup, and qualitative identification of cytokinins. ijsrst.com In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber with a suitable mobile phase. Compounds separate based on their differential partitioning between the stationary and mobile phases. For purine derivatives, various solvent systems can be employed, and visualization is typically achieved under UV light, as the purine ring is UV-absorbent. merckmillipore.comnih.gov

| Technique | Typical Application in Cytokinin Analysis |

| HPLC | Routine quantitative and qualitative analysis of cytokinin profiles. |

| UHPLC | High-throughput, high-resolution analysis for metabolomics and detailed profiling. nih.gov |

| TLC | Rapid screening, qualitative assessment, and preparative separation for further analysis. ijsrst.com |

Mass Spectrometry-Based Quantification

Due to the low endogenous concentrations of cytokinins in plant tissues, mass spectrometry (MS) has become the detection method of choice for its high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography (either HPLC or UHPLC) with tandem mass spectrometry (MS/MS) is the current gold standard for the definitive identification and quantification of cytokinins. nih.govresearchgate.net After the LC system separates the individual compounds, they enter the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source, which generates charged molecular ions.

In the tandem mass spectrometer, a specific precursor ion (for example, the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive. By monitoring a unique precursor-to-product ion transition, the compound can be quantified with high confidence, even in complex biological matrices. The addition of an acetyl group to trans-Zeatin would result in a predictable mass shift, and its fragmentation pattern would likely involve the loss of the acetyl group and subsequent fragmentation of the remaining trans-Zeatin molecule. Quantification is typically performed using the stable isotope dilution method, where a known amount of a labeled internal standard (e.g., deuterium-labeled) is added at the beginning of the extraction process to account for sample loss and matrix effects. oup.com

| Instrument | Ionization Mode | Analysis Mode | Key Advantage |

| Triple Quadrupole (QqQ) | ESI (Positive) | Multiple Reaction Monitoring (MRM) | Gold standard for targeted quantification due to high sensitivity and selectivity. |

| Quadrupole Time-of-Flight (Q-TOF) | ESI (Positive) | Full Scan & MS/MS | Provides high-resolution mass data, useful for identification of unknown compounds and confirmation of elemental composition. |

Application of Deuterated Internal Standards for Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for the quantification of phytohormones, including trans-Zeatin and its conjugates. This technique relies on the use of stable isotope-labeled internal standards, such as deuterated analogues of the target compound (e.g., trans-Zeatin-d5). medchemexpress.com These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H).

The core principle involves adding a known amount of the deuterated internal standard to a sample extract at the earliest stage of preparation. lcms.cz This "spiked" sample is then subjected to purification and analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). Because the internal standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and fragmentation patterns in the mass spectrometer. Any loss of the analyte during sample preparation and analysis will be matched by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the endogenous compound and the deuterated standard based on their mass-to-charge (m/z) ratio. By measuring the signal intensity ratio of the analyte to the internal standard, precise quantification can be achieved. This method effectively corrects for variations in extraction efficiency, matrix effects (where other components in the sample interfere with the signal), and instrument response, leading to highly accurate and reproducible results. lcms.cznih.gov The synthesis of deuterated internal standards was a significant advancement that facilitated the accurate mass spectral quantification of cytokinins. nih.gov

Immunoassay Techniques (e.g., ELISA)

Immunoassay techniques, particularly the enzyme-linked immunosorbent assay (ELISA), provide a sensitive, high-throughput, and cost-effective method for quantifying cytokinins like trans-Zeatin and its riboside conjugates. tandfonline.comresearchgate.net These methods are based on the specific binding between an antibody and its target antigen (the cytokinin).

The most common format is a competitive ELISA. In this setup, the wells of a microtiter plate are coated with antibodies specific to a cytokinin, such as trans-zeatin riboside. agrisera.commybiosource.com A known quantity of an enzyme-labeled cytokinin (the tracer) is mixed with the plant extract sample, which contains an unknown amount of the target cytokinin. This mixture is then added to the antibody-coated wells.

During incubation, the unlabeled cytokinin from the sample and the enzyme-labeled tracer compete for the limited number of antibody binding sites. agrisera.com After an incubation period, the wells are washed to remove any unbound molecules. A substrate is then added, which reacts with the enzyme on the tracer to produce a measurable signal, often a color change. mybiosource.com The intensity of the signal is inversely proportional to the concentration of the cytokinin in the original sample; a stronger signal indicates less competition from the sample (i.e., a lower cytokinin concentration), and a weaker signal indicates more competition (a higher cytokinin concentration).

By comparing the signal from the unknown sample to a standard curve generated with known concentrations of the cytokinin, the amount of the hormone in the plant extract can be determined. nih.gov ELISAs can achieve high sensitivity, with detection limits often in the femtomole to picomole range. tandfonline.comnih.gov While highly specific antibodies can be developed, some cross-reactivity with structurally similar cytokinin derivatives may occur. tandfonline.com Therefore, it is often recommended to use ELISA in conjunction with a fractionation method like high-performance liquid chromatography (HPLC) to ensure accurate quantification of specific cytokinin forms. nih.govscispace.com

| Parameter | Reported Value/Characteristic | Reference |

|---|---|---|

| Assay Type | Competitive Enzyme Immunoassay | tandfonline.commybiosource.com |

| Analyte Example | trans-Zeatin Riboside (ZR) | agrisera.comnih.gov |

| Sensitivity Range (ZR) | 0.03 to 256 pmol | nih.gov |

| Detection Limit | Approximately 10 pg (0.03 pmol) | nih.gov |

| Intra-assay Variability | 3.6% | agrisera.com |

| Inter-assay Variability | 4.3% | agrisera.com |

Molecular and Genetic Approaches for Studying Cytokinin Pathways

Transcriptomic analyses are powerful tools for elucidating the molecular mechanisms of cytokinin action by identifying genes whose expression is regulated by these hormones. Techniques like RNA sequencing (RNA-seq) and quantitative reverse transcription-polymerase chain reaction (qRT-PCR) are widely used to study the effects of cytokinins, including trans-Zeatin.

RNA-seq provides a comprehensive, genome-wide view of the transcriptome. In a typical experiment, plants or specific tissues are treated with a cytokinin, and the RNA is extracted and sequenced. By comparing the transcriptomes of treated and untreated (control) samples, researchers can identify hundreds of differentially expressed genes (DEGs). dartmouth.edunih.govnih.gov For example, studies in Arabidopsis thaliana have used RNA-seq to define a robust set of genes that are consistently up- or down-regulated in response to cytokinin treatment. dartmouth.edupnas.org This approach has revealed that cytokinins significantly affect genes involved in secondary metabolism, redox regulation, and hormone signaling pathways. dartmouth.edu

qRT-PCR is a more targeted approach used to quantify the expression levels of specific genes. It is often employed to validate the findings from large-scale RNA-seq experiments or to analyze the expression of a smaller set of known cytokinin-responsive genes. nih.govmdpi.com Key genes in the cytokinin signaling pathway, such as the Type-A ARABIDOPSIS RESPONSE REGULATORS (ARRs), are well-established markers for cytokinin response and are frequently analyzed using qRT-PCR to confirm the activation of the pathway. mdpi.comresearchgate.net These transcriptomic studies have been instrumental in identifying the downstream targets of cytokinin signaling and understanding the broad regulatory role of these hormones in plant growth and development. frontiersin.org

| Gene Category | Example Genes | Function | Reference |

|---|---|---|---|

| Primary Cytokinin Response | Type-A ARRs (e.g., ARR5, ARR6, ARR7) | Negative regulators of cytokinin signaling (feedback loop) | researchgate.netfrontiersin.org |

| Cytokinin Signaling | Type-B ARRs (e.g., ARR1, ARR10) | Transcription factors that mediate primary cytokinin response | pnas.orgfrontiersin.org |

| Cytokinin Biosynthesis | ISOPENTENYL TRANSFERASE (IPT) | Catalyzes the rate-limiting step in cytokinin biosynthesis | researchgate.netoup.com |

| Secondary Metabolism | Genes in flavonoid/phenylpropanoid biosynthesis | Production of secondary metabolites | dartmouth.edu |

| Redox Regulation | Glutaredoxin genes | Cellular redox state maintenance | dartmouth.edu |

Proteomic analysis complements transcriptomics by studying the entire set of proteins (the proteome) in a cell or tissue and how it changes in response to a stimulus like cytokinin treatment. This approach provides insights into post-transcriptional regulation and the functional endpoints of signaling pathways. researchgate.net

In studies of cytokinin action, proteomic profiling often involves treating plants with cytokinins or using transgenic plants with altered endogenous cytokinin levels. nih.govnih.gov Proteins are then extracted, separated (typically by two-dimensional gel electrophoresis or liquid chromatography), and identified and quantified using mass spectrometry. mdpi.com

These analyses have identified numerous proteins whose abundance is altered by cytokinins, revealing connections to various cellular processes. nih.govnih.gov For instance, proteomic studies in Arabidopsis have shown that cytokinin levels affect proteins involved in growth, development, hormone signaling, light signaling, and redox regulation. nih.govmdpi.com Furthermore, proteomic approaches have been used to identify cytokinin-binding proteins, which could represent novel components of signaling pathways or mechanisms by which cytokinins act as allosteric regulators. frontiersin.org Proteomic analysis can also reveal post-translational modifications, such as O-GlcNAcylation, on proteins involved in hormone responses, providing a deeper understanding of the complex regulatory networks. pnas.orgnih.gov

The use of genetic mutants and transgenic plant lines has been fundamental to dissecting the cytokinin biosynthesis, metabolism, and signaling pathways. By studying plants with altered cytokinin biology, researchers can infer the function of specific genes and the physiological roles of the hormone.

Genetic Mutants: Researchers have identified and characterized mutants with defects in various cytokinin-related genes. For example, loss-of-function mutants in cytokinin biosynthesis genes, such as isopentenyltransferase (ipt) mutants, have reduced cytokinin levels and exhibit phenotypes like smaller shoot meristems and larger root systems. researchgate.net Conversely, mutants in cytokinin receptor genes or downstream signaling components, like the Arabidopsis Response Regulators (ARRs), show reduced sensitivity to cytokinins, which helps to elucidate the function of these proteins in the signaling cascade. nih.gov

Transgenic Lines: Transgenic approaches involve the introduction of foreign or modified genes to alter cytokinin levels or responses. A common strategy is to overexpress genes involved in cytokinin degradation, such as CYTOKININ OXIDASE/DEHYDROGENASE (CKX). Plants overexpressing CKX have profoundly reduced cytokinin levels, leading to significant changes in growth and development, thereby highlighting the hormone's essential roles. mdpi.com Conversely, overexpressing biosynthesis genes like ipt leads to cytokinin overproduction and associated phenotypes. researchgate.net The use of inducible promoters allows for temporal and spatial control over the expression of these genes, enabling researchers to study the effects of cytokinin manipulation at specific developmental stages or in specific tissues. oup.comresearchgate.net These genetic tools have been invaluable for establishing the diverse functions of cytokinins in processes ranging from meristem activity and leaf senescence to nutrient signaling and stress responses. oup.commdpi.com

Advanced Research Areas and Future Perspectives

Elucidating the Specific Enzymatic Machinery for O-Acetylation of trans-Zeatin (B1683218)

A significant frontier in cytokinin research is the identification and characterization of the specific enzymes responsible for the O-acetylation of trans-Zeatin. While the enzymes that catalyze other O-conjugations of zeatin are well-documented, the machinery for O-acetylation remains elusive. For instance, genes encoding for zeatin O-glucosyltransferase (ZOG) and zeatin O-xylosyltransferase (ZOX) have been isolated and characterized in species like Phaseolus vulgaris (bean) and Phaseolus lunatus (lima bean). nih.govnih.gov These enzymes utilize UDP-glucose or UDP-xylose, respectively, to form O-glycosyl derivatives, which are considered stable storage forms of the hormone. nih.gov

However, the specific acetyltransferase that uses a donor like acetyl-CoA to modify the hydroxyl group of the trans-Zeatin side chain has not yet been identified. While plants possess a vast array of acetyltransferases, such as serine acetyltransferase involved in cysteine biosynthesis or others in alkaloid pathways, the specific enzyme for zeatin O-acetylation has not been biochemically or genetically characterized. frontiersin.orguniprot.org Future research must focus on identifying candidate genes, possibly through comparative genomics or proteomic approaches that screen for proteins binding to trans-Zeatin, followed by in vitro enzymatic assays to confirm their function. Elucidating this machinery is a critical step toward understanding how plants dynamically regulate active cytokinin levels.

Comprehensive Functional Characterization of trans-Zeatin-O-acetyl in Plant Physiology

The precise physiological role of this compound is not yet fully understood, but evidence strongly suggests it functions as an inactive, reversible storage form of trans-Zeatin. This is analogous to the well-established role of O-glucosides, which can be converted back to their active form by β-glucosidase enzymes. nih.gov O-glycosylated cytokinins are protected from irreversible degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, which target the N6-isoprenoid side chain of active cytokinins like trans-Zeatin. nih.govannualreviews.org

By inference, O-acetylation likely serves a similar protective and storage function, allowing the plant to sequester excess trans-Zeatin and reactivate it when needed. However, a comprehensive functional characterization is required. This would involve studying plant mutants unable to synthesize or hydrolyze this compound to observe the resulting developmental or physiological changes. Furthermore, experiments involving the exogenous application of this compound are needed to determine if it has any unique biological activities or if its effects are solely dependent on its conversion back to trans-Zeatin. nih.gov Such studies will clarify its role in processes where cytokinins are central, including cell division, shoot and root development, and senescence. wikipedia.org

Role of O-Acetylation in Cytokinin Signaling and Receptor Interactions

The molecular basis for the inactivity of conjugated cytokinins lies in their interaction with cytokinin receptors. O-acetylation of the trans-Zeatin side chain severely impairs its ability to bind to the primary cytokinin receptors in Arabidopsis thaliana, CRE1/AHK4 and AHK3. oup.com

Direct binding assays have shown that while trans-Zeatin binds to these receptors with high affinity, this compound exhibits a dramatically reduced affinity. oup.com This modification adds bulk to the side chain, sterically hindering its fit within the receptor's binding pocket. nih.gov Consequently, the O-acetylated form is unable to effectively initiate the phosphorelay signaling cascade that constitutes the core of cytokinin signal transduction. oup.com This blockade of receptor interaction confirms that O-acetylation is a mechanism for inactivating the hormone at the perception level, preventing it from triggering downstream physiological responses.

| Compound | Abbreviation | Apparent KD (nM) for CRE1/AHK4 | Apparent KD (nM) for AHK3 |

|---|---|---|---|

| trans-Zeatin | tZ | 3.9 | 1.3 |

| This compound | tZOAc | ≥2750 | ≥2300 |

Development of Chemical Biology Tools for Precision Modulation of Cytokinin Activity

A deeper understanding of cytokinin metabolism, including transient modifications like O-acetylation, is crucial for the development of sophisticated chemical biology tools. These tools can be used to precisely manipulate cytokinin activity for research and agricultural applications. For example, knowledge of the enzymes that add and remove the O-acetyl group could lead to the design of specific inhibitors for these enzymes. Inhibiting the O-acetylating enzyme could increase the pool of active trans-Zeatin, while inhibiting the corresponding hydrolase could trap cytokinin in its inactive state.

Furthermore, synthetic cytokinin analogs can be designed to be resistant to O-acetylation, potentially leading to compounds with higher stability and more prolonged biological activity. Conversely, stabilized, non-hydrolyzable versions of this compound could be synthesized to act as competitive antagonists at the receptor site or as probes to isolate and study the enzymes that interact with this conjugate. These chemical tools would allow for fine-tuned control over cytokinin-dependent processes, offering a more nuanced approach than simply applying active cytokinins.

Integration of Multi-Omics Data for Systems-Level Understanding of Cytokinin Networks

To fully grasp the role of this compound, it is essential to place it within the broader network of cytokinin metabolism and signaling. The integration of multi-omics data—including metabolomics, transcriptomics, and proteomics—provides a powerful approach for achieving this systems-level understanding. researchgate.net

Evolutionary and Ecological Significance of trans-Zeatin Conjugates

The ability of plants to form conjugates of active hormones like trans-Zeatin is a product of evolutionary adaptation. The formation of storage forms such as O-glucosides, and likely O-acetyl derivatives, provides a significant selective advantage. oup.com These conjugates are protected from irreversible degradation by CKX enzymes, creating a homeostatic buffering system. nih.govnih.gov This allows a plant to maintain a reserve of cytokinin that can be rapidly mobilized by enzymatic cleavage when conditions become favorable for growth. nih.gov

From an ecological perspective, this regulatory mechanism is vital for adapting to a fluctuating environment. nih.gov For example, a plant under abiotic stress might convert active cytokinins into inactive conjugates to conserve resources and halt growth. When the stress subsides, these conjugates can be quickly reactivated to resume development without the metabolic cost of de novo synthesis. The evolution of different types of conjugates (O-glucosides, O-xylosides, O-acetyls, N-glucosides) in various plant lineages may reflect adaptations to different ecological niches and developmental strategies, highlighting the importance of metabolic diversity in hormone regulation. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. How can researchers synthesize trans-Zeatin-O-acetyl with structural accuracy, and what analytical techniques are critical for validation?

- Methodological Answer : Synthesis should follow validated protocols for cytokinin derivatives, such as acetylation of trans-zeatin using acetic anhydride under inert conditions. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 270 nm is recommended, using a C18 reverse-phase column and isocratic elution with methanol/water (70:30 v/v) .

Q. What are the optimal chromatographic conditions for quantifying this compound in plant tissue extracts?